![molecular formula C22H23ClN4OS B13358058 2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13358058.png)
2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Overview
Description
2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a cyanoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the benzimidazole derivative with a thiol compound, often in the presence of a base such as sodium hydride.
Attachment of the Cyanoacetamide Moiety: The final step involves the reaction of the thioether intermediate with a cyanoacetamide derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Amide Bond Formation
The acetamide group is likely formed via nucleophilic acyl substitution , where a primary amine reacts with an acyl chloride or activated ester. The reaction proceeds through a tetrahedral intermediate, stabilized by solvation effects.
Thioether Coupling
The sulfur-containing group is introduced via nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., palladium-mediated). The benzimidazole’s chloro substituent may act as a leaving group, enabling S-arylation.
Reaction Conditions and Optimization
The synthesis requires precise control of:
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Temperature : Higher temperatures accelerate reaction rates but may degrade sensitive functional groups.
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Solvent : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while protic solvents (e.g., methanol) may hinder nucleophilic reactions .
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Catalysts/Reagents : Phase-transfer catalysts or iodine salts enhance SN2 reactions by polarizing bonds or activating leaving groups .
Table 3: Optimal Reaction Conditions
Parameter | Typical Values |
---|---|
Temperature | 25–100°C |
Solvent | DMF, THF, or dichloromethane |
Catalyst | Phase-transfer agents (e.g., tetrabutylammonium bromide) |
Functional Group Reactivity and Stability
The compound’s functional groups exhibit distinct reactivity profiles:
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Thioether (-S-) : Resists oxidation under mild conditions but participates in metal-mediated coupling reactions.
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Cyano (-CN) : Electrophilic site for nucleophilic additions (e.g., hydrolysis to carboxylic acids).
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Benzimidazole core : Nitrogen atoms enable hydrogen bonding and π-π interactions, influencing solubility and binding affinity.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzimidazole core is known to bind to various biological targets, including DNA and proteins, which can disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: This compound also features a benzimidazole core and has shown antitumor activity.
5-((1H-benzo[d]imidazol-2-yl)sulfonyl)methyl-3-phenyl-4,5-dihydroisoxazole: Another benzimidazole derivative with potential biological activity.
Uniqueness
2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to its combination of a benzimidazole core, thioether linkage, and cyanoacetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Biological Activity
The compound 2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article synthesizes existing research findings on its biological activity, focusing on its anticancer, antimicrobial, and enzymatic inhibition properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22ClN3OS
- Molecular Weight : 373.91 g/mol
- CAS Number : [insert CAS if available]
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with various biological targets, including cancer cells and microbial pathogens. Below are the key findings regarding its biological activities:
Anticancer Activity
Research has shown that benzimidazole derivatives can exhibit significant anticancer properties. In particular:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and the modulation of the cell cycle. It may also inhibit key enzymes involved in DNA replication, such as topoisomerases, which are crucial for cancer cell proliferation .
- In Vitro Studies : In studies involving various human cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth. For instance, it showed IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer drug .
- Case Study Example : A study evaluating a series of benzimidazole derivatives found that compounds with similar structural features to our target compound exhibited strong binding affinities to DNA and significant cytotoxic effects against breast and lung cancer cell lines .
Antimicrobial Activity
The compound's thioether linkage suggests potential antimicrobial properties.
- Antibacterial Studies : Preliminary tests indicate that this compound has moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Fungal Inhibition : Additionally, some derivatives have shown efficacy against fungal strains, indicating a broader spectrum of antimicrobial activity that merits further investigation .
Enzymatic Inhibition
The compound may also act as an inhibitor for certain enzymes:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit human topoisomerase I (Hu Topo I), which is critical for DNA unwinding during replication. This inhibition can lead to DNA damage and subsequent cancer cell death .
- Other Enzyme Targets : Other studies suggest potential inhibitory effects on enzymes involved in inflammatory pathways, which could position this compound as a dual-action therapeutic agent .
Data Summary Table
Q & A
Q. Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis involves multi-step reactions, typically starting with the formation of the benzimidazole core. Key steps include:
- Benzimidazole formation : Condensation of 4-chloro-1,2-phenylenediamine with benzyl chloride under acidic conditions to yield the 1-benzyl-5-chloro-benzimidazole intermediate .
- Thioether linkage : Reacting the benzimidazole-2-thiol derivative with 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide in dry acetone or DMF, using anhydrous K₂CO₃ as a base to facilitate nucleophilic substitution .
- Optimization : Yield improvements (70–85%) are achieved by refluxing in polar aprotic solvents (e.g., DMF) for 3–5 hours and using excess thiol intermediate (1.2–1.5 equiv) .
Q. Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
- Elemental analysis : Validate empirical formula (e.g., C, H, N, S content) with <0.4% deviation from theoretical values .
- Spectroscopy :
- ¹H NMR : Benzyl protons (δ 4.8–5.2 ppm), aromatic protons (δ 7.2–8.1 ppm), and tert-butyl protons (δ 1.4–1.6 ppm) .
- ¹³C NMR : Carbonyl (δ 165–170 ppm) and cyano (δ 115–120 ppm) signals .
- HPLC : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. Advanced: How can researchers resolve contradictory biological activity data across structural analogs?
Answer:
Contradictions often arise from substituent effects or assay variability. Methodological approaches include:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. tosyl groups) and test against a consistent biological target (e.g., kinase inhibition) .
- Dose-response curves : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Molecular docking : Use tools like AutoDock Vina to predict binding modes and explain potency differences. For example, bulkier substituents (e.g., 4-bromophenyl) may sterically hinder target binding .
Q. Advanced: What computational methods are suitable for predicting this compound’s metabolic stability and toxicity?
Answer:
- ADMET prediction : Tools like SwissADME or ProTox-II assess:
- MD simulations : Analyze stability in biological membranes (e.g., lipid bilayer penetration via GROMACS) .
Q. Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
Answer:
- Target identification :
- Pathway analysis : RNA-seq or phosphoproteomics post-treatment to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .
- Competitive binding assays : Compare IC₅₀ values with known inhibitors (e.g., staurosporine for kinases) .
Q. Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage conditions :
- Stability monitoring : Monthly HPLC checks for degradation peaks (e.g., thioether oxidation to sulfoxide) .
Q. Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
Low yields (<50%) often stem from steric hindrance or poor nucleophilicity. Solutions include:
- Catalysts : Add KI (0.1 equiv) to enhance reactivity via the Finkelstein mechanism .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 3 hours) and improve yield by 15–20% .
- Alternative leaving groups : Replace chloroacetamide with bromoacetamide to accelerate substitution .
Q. Basic: What in vitro models are appropriate for preliminary biological evaluation?
Answer:
- Anticancer activity : NCI-60 cell line panel or patient-derived xenograft (PDX) models .
- Antimicrobial assays : MIC determination against ESKAPE pathogens (e.g., S. aureus ATCC 29213) .
- Cytotoxicity controls : Use HEK293 cells to assess selectivity indices (SI >10 indicates therapeutic potential) .
Q. Advanced: How can substituent modifications improve target selectivity?
Answer:
- Electron-withdrawing groups : Introduce -CF₃ or -NO₂ at the benzyl position to enhance kinase selectivity by reducing off-target binding .
- Bioisosteres : Replace the thioether with sulfoxide to modulate solubility and binding kinetics .
- Fragment-based design : Use X-ray crystallography to guide substitutions that fill hydrophobic pockets in the target’s active site .
Q. Advanced: What strategies mitigate batch-to-batch variability in biological assays?
Answer:
- Standardized protocols : Pre-treat cells with identical passage numbers and serum lots .
- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay plate .
- Data normalization : Use Z-scores or % inhibition relative to vehicle controls to minimize plate effects .
Properties
Molecular Formula |
C22H23ClN4OS |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C22H23ClN4OS/c1-15(2)22(3,14-24)26-20(28)13-29-21-25-18-11-17(23)9-10-19(18)27(21)12-16-7-5-4-6-8-16/h4-11,15H,12-13H2,1-3H3,(H,26,28) |
InChI Key |
QNYYGOWRIXGDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl |
Origin of Product |
United States |
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